Species Selectivity: CATPB as the Human-Specific Tool vs. Pan-Species Alternatives
CATPB demonstrates absolute selectivity for the human FFA2 (GPR43) receptor over the mouse and rat orthologs. This contrasts sharply with other FFA2 ligands, such as the agonist 4-CMTB or the antagonist GLPG0974, which show activity across species [1]. This species-specificity is a critical differentiator. In functional assays, CATPB potently inhibits human FFA2 activity but shows no effect on mouse or rat receptors at relevant concentrations [2]. This allows for definitive delineation of human-specific receptor biology in model systems .
| Evidence Dimension | Species Selectivity |
|---|---|
| Target Compound Data | Active only on human FFA2; inactive on mouse and rat FFA2 [2] |
| Comparator Or Baseline | 4-CMTB (agonist) and GLPG0974 (antagonist): Both are active on human, mouse, and rat FFA2 [1] |
| Quantified Difference | Qualitative difference: Target compound is species-selective, while comparators are pan-species. |
| Conditions | hFFA2, mFFA2, rFFA2 recombinant cell lines and primary cell assays [1][2] |
Why This Matters
This unique selectivity makes CATPB essential for any experiment that requires specific inhibition of the human receptor, for instance, in human cell lines or in vivo models with humanized receptors, where off-target rodent receptor activity would confound results.
- [1] Hansen, A. S., et al. (2023). Discovery of Potent Tetrazole Free Fatty Acid Receptor 2 Antagonists. Journal of Medicinal Chemistry, 66(9), 6105-6121. View Source
- [2] Park, S., et al. (2016). Selective novel inverse agonists for human GPR43 augment GLP-1 secretion. European Journal of Pharmacology, 771, 1-9. View Source
